(R)-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-ethylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Strecker synthesis and hydrolysis steps, as well as the use of industrial-scale chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for the formation of amides.
Major Products
Oxidation: The major product is the nitro derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are amides or other substituted derivatives.
Scientific Research Applications
®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: This compound has a similar structure but with a hydroxyl group instead of an amino group.
3-(4-Hydroxyphenyl)amino)propanoic acid: This derivative has a hydroxyl group on the phenyl ring and an amino group on the propanoic acid chain.
Uniqueness
®-3-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may have different properties compared to the (S)-enantiomer.
Properties
IUPAC Name |
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14;/h3-6,10H,2,7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKWFAVKQKVDLV-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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